N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide
Vue d'ensemble
Description
GPR39-C3 is a potent agonist of the orphan G protein-coupled receptor GPR39 with EC50 values of 0.8 and 0.4 nM for cAMP production in HEK293 cells expressing human and rat receptors, respectively. It is selective for GPR39 over a panel of kinases (IC50s = >10 μM), ghrelin and neurotensin-1 receptors (IC50s = >30 μM), and a variety of enzymes, transporters, or G protein-coupled receptors. GPR39-C3 increases secretion of glucagon-like peptide 1 (GLP-1; ) in STC-1 mouse enteroendocrine cells (EC50 = 0.06 μM) and is protective against cytokine-induced cell death in INS-1E rat insulinoma cells (EC50 = 0.02 μM). In vivo, GPR39-C3 (30 mg/kg) increases the amount of active GLP-1 in sera by 6-fold in glucose-challenged mice when administered concurrently with a dipeptidyl peptidase 4 (DPP-4) inhibitor.
TC-G-1008, also known as GPR39-C3, is a GPR39 (zinc receptor) agonist (EC50 values are 0.4 and 0.8 nM for rat and human receptors respectively).
Applications De Recherche Scientifique
Neuroinflammation Treatment
Scientific Field
Application Summary
TC-G 1008 has been used in the treatment of neuroinflammation, specifically in cases of hypoxic–ischemic encephalopathy (HIE) in neonatal rats .
Methods of Application
The compound was administered intranasally at specific intervals post-HIE induction. The underlying mechanisms were explored using a SIRT1 inhibitor and GPR39 CRISPR .
Results
Treatment with TC-G 1008 reduced the percent infarcted area and improved short-term and long-term neurological deficits. It also increased the expression of SIRT1, PGC-1α, and Nrf2, but downregulated the expressions of IL-6, IL-1β, and TNF-α .
Mitochondrial Biogenesis Improvement
Scientific Field
Application Summary
TC-G 1008 has been shown to promote mitochondrial biogenesis and improve antioxidative capability following intracerebral hemorrhage in mice .
Methods of Application
TC-G 1008 was administered via oral gavage at specific intervals post-ICH. The underlying mechanisms were explored using GPR39 siRNA and a CREB inhibitor .
Results
Treatment with TC-G 1008 significantly attenuated brain edema, hematoma size, neuronal degeneration, and neuronal death, as well as improved neurobehavioral deficits at 72 h after ICH .
Antidepressant-like Effect
Scientific Field
Application Summary
TC-G 1008 has been found to have an antidepressant-like effect, potentially regulating the balance between excitatory and inhibitory activity in the brain .
Methods of Application
The specific methods of application are not detailed in the source, but it is likely that the compound was administered in a controlled manner to subjects under study .
Results
The treatment with TC-G 1008 was found to have a significant impact on glutamate/GABA signaling, indicating its potential role in the treatment of depression .
Spinal Glycinergic Inhibition
Application Summary
TC-G 1008 has been found to regulate spinal glycinergic inhibition and mechanical inflammatory pain .
Results
The treatment with TC-G 1008 was found to effectively alleviate the sensory and affective pain induced by complete Freund’s adjuvant .
Role in Neurovascular Homeostasis
Application Summary
GPR39, a member of the ghrelin family of G protein-coupled receptors, is zinc-responsive and contributes to the regulation of diverse neurovascular and neurologic functions . It has a role as a homeostatic regulator of neuronal excitability, vascular tone, and the immune response .
Results
Using the synthetic agonist GPR39-C3, increased GPR39 activity was demonstrated to have antidepressant-like properties in mice undergoing forced swim and tail suspension challenges, and GPR39-C3 also exhibited anti-anxiolytic (potentially sedative) effects in the elevated plus maze and light-dark tests .
Role in Zinc Sensing
Scientific Field
Application Summary
GPR39, also known as ZnR, is a member of a large family A of 7-transmembrane (7-TM) containing G protein-coupled receptors (GPCRs) . GPR39 is found in all vertebrates and was cloned together with GPR38 as structural homologues to the ghrelin receptor from human fetal brain in 1997 .
Results
The existence of an ionic zinc (Zn 2+) -sensing receptor was indicated in 2001, when extracellular Zn 2+ was found to activate intracellular Ca 2+ signaling; the receptor then named the Zn 2+ -sensing receptor (ZnR) and now known to be GPR39 .
Role in Epileptogenesis
Scientific Field
Application Summary
TC-G 1008 has been found to facilitate epileptogenesis by acting selectively on certain receptors .
Results
The behavioral effects of TC-G 1008 were accompanied by alterations in hippocampal [Zn 2+ ]I. TC-G 1008 increased the mean duration of EEG discharges in response to pentylenetetrazole (PTZ) in zebrafish larvae and facilitated the development of PTZ kindling in mice .
Role in Zinc Sensing
Application Summary
GPR39, also known as ZnR, is a member of a large family A of 7-transmembrane (7-TM) containing G protein-coupled receptors (GPCRs). GPR39 is found in all vertebrates and was cloned together with GPR38 as structural homologues to the ghrelin receptor from human fetal brain in 1997 .
Propriétés
IUPAC Name |
N-[3-chloro-4-[[[2-(methylamino)-6-pyridin-2-ylpyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2S/c1-20-18-23-16(15-5-3-4-8-21-15)10-17(24-18)22-11-12-6-7-13(9-14(12)19)25-28(2,26)27/h3-10,25H,11H2,1-2H3,(H2,20,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSZMILOMUPIBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=N1)NCC2=C(C=C(C=C2)NS(=O)(=O)C)Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.